4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position, a cyclopentyl group at the 7-position, and two methyl groups at the 5 and 6 positions. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of 4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is Cyclin-Dependent Kinase 4/6 (CDK4/6) . CDK4/6 are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest, thus preventing the proliferation of cancer cells .
Mode of Action
This compound acts as a selective inhibitor of CDK4/6 . By binding to these kinases, it inhibits their activity, leading to cell cycle arrest in the G1 phase. This prevents the cancer cells from entering the S phase, where DNA replication occurs, and thus halts their proliferation .
Biochemical Pathways
The compound’s action on CDK4/6 affects the cell cycle regulation pathway . Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), a crucial event for progression from the G1 to the S phase of the cell cycle. This leads to the suppression of E2F target genes that are essential for DNA synthesis and cell cycle progression .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation . By arresting the cell cycle in the G1 phase, it prevents the replication of DNA and the division of cancer cells, thereby inhibiting tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the substituents. For instance, the synthesis may begin with the cyclization of a suitable precursor, such as a substituted pyrimidine, under specific conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and reagents, may be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in organic solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as kinase inhibition and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer.
Industry: The compound is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives, such as:
Ribociclib: A selective CDK4/6 inhibitor used in the treatment of breast cancer.
Palbociclib: Another CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidine core.
Uniqueness
4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, cyclopentyl group, and methyl groups makes it a valuable scaffold for developing new compounds with potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-7-cyclopentyl-5,6-dimethylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-8-9(2)17(10-5-3-4-6-10)13-11(8)12(14)15-7-16-13/h7,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGIYAMDTZJWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)Cl)C3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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